

crystal structure and molecular geometry of 4-Chloro-4'-nitrobenzophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-nitrobenzophenone

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An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of **4-Chloro-4'-nitrobenzophenone**

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Abstract

This technical guide provides a comprehensive examination of the structural and spectroscopic properties of **4-Chloro-4'-nitrobenzophenone**, a substituted diaryl ketone of significant interest in synthetic chemistry and materials science. The document elucidates the molecule's three-dimensional architecture, including its crystal packing and molecular geometry, derived from established analytical techniques. We delve into the synthesis and crystallization protocols necessary for obtaining high-purity analytical samples. Furthermore, a detailed spectroscopic analysis—encompassing Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy—is presented to provide a holistic understanding of its molecular characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of this compound's physicochemical properties.

Introduction and Significance

4-Chloro-4'-nitrobenzophenone, with the molecular formula $C_{13}H_8ClNO_3$, is a benzophenone derivative featuring a chloro substituent on one phenyl ring and a nitro group on the other, at the para positions.^[1] This substitution pattern creates a molecule with a significant dipole

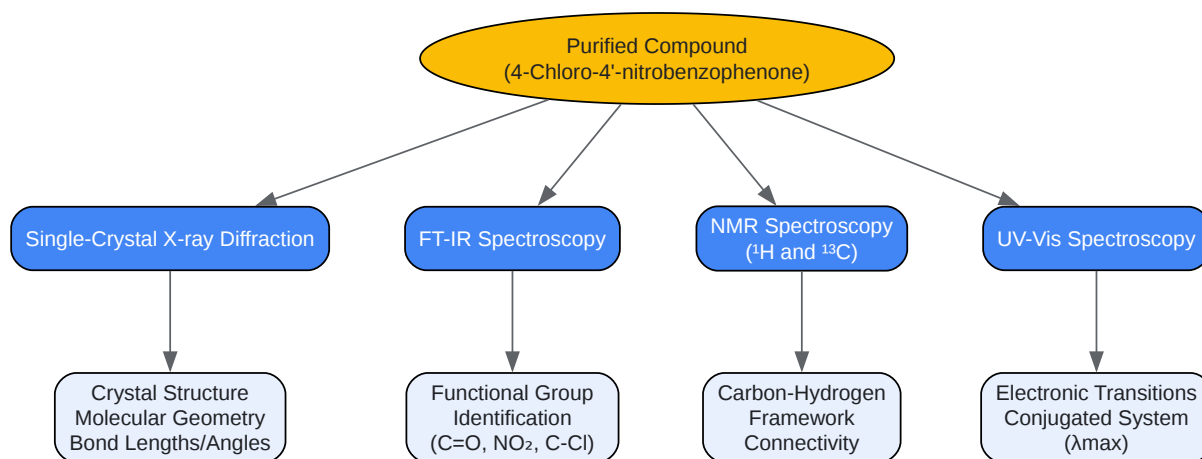
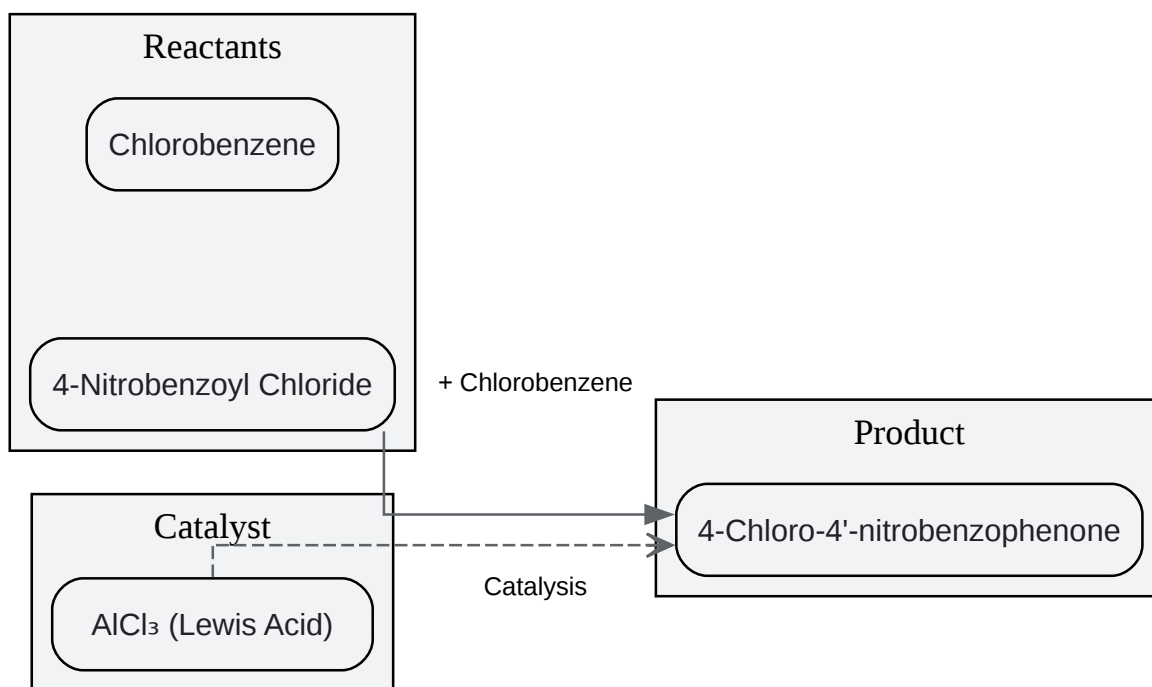
moment and distinct electronic properties, making it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and photoinitiators. The inherent asymmetry and the presence of electron-withdrawing groups influence its reactivity, intermolecular interactions, and ultimately, its solid-state structure. A thorough characterization of its crystal structure and molecular geometry is paramount for predicting its behavior in various applications, from reaction mechanisms to its incorporation into advanced materials.

Synthesis and Single Crystal Growth

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing **4-Chloro-4'-nitrobenzophenone** is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3).

The causality behind this choice of reactants is rooted in regioselectivity. The 4-nitrobenzoyl chloride serves as the acylating agent, and the reaction is directed to the para-position of the chlorobenzene ring due to the ortho, para-directing nature of the chlorine atom.



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References

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